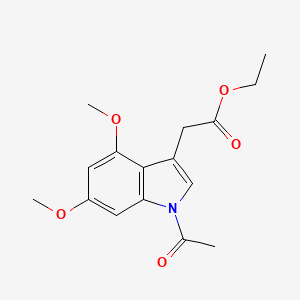
1H-Indole-3-acetic acid, 1-acetyl-4,6-dimethoxy-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-3-acetic acid, 1-acetyl-4,6-dimethoxy-, ethyl ester is a derivative of indole-3-acetic acid, which is a well-known plant hormone belonging to the auxin class. This compound is characterized by the presence of an indole ring system substituted with an acetic acid moiety, an acetyl group, and two methoxy groups. It plays a significant role in regulating plant growth and development, including cell elongation and division .
Méthodes De Préparation
The synthesis of 1H-Indole-3-acetic acid, 1-acetyl-4,6-dimethoxy-, ethyl ester typically involves several steps. One common synthetic route includes the reaction of indole derivatives with acetic anhydride and methanol under acidic conditions to introduce the acetyl and methoxy groups. The ethyl esterification can be achieved by reacting the intermediate product with ethanol in the presence of a suitable catalyst .
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .
Analyse Des Réactions Chimiques
1H-Indole-3-acetic acid, 1-acetyl-4,6-dimethoxy-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted indole compounds .
Applications De Recherche Scientifique
1H-Indole-3-acetic acid, 1-acetyl-4,6-dimethoxy-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its role in plant growth regulation and its potential use in enhancing crop yields.
Medicine: Indole derivatives have shown promise in the treatment of cancer, microbial infections, and other diseases. This compound is investigated for its potential therapeutic applications.
Industry: It is used in the production of plant growth regulators and other agricultural chemicals
Mécanisme D'action
The mechanism of action of 1H-Indole-3-acetic acid, 1-acetyl-4,6-dimethoxy-, ethyl ester involves its interaction with specific molecular targets and pathways. As a plant hormone, it binds to auxin receptors, triggering a cascade of signaling events that regulate gene expression and cellular processes. This leads to effects such as cell elongation, division, and differentiation .
Comparaison Avec Des Composés Similaires
1H-Indole-3-acetic acid, 1-acetyl-4,6-dimethoxy-, ethyl ester can be compared with other indole derivatives, such as:
Indole-3-acetic acid: The parent compound, which is a naturally occurring auxin with similar growth-regulating properties.
Indole-3-butyric acid: Another auxin used in plant propagation and rooting.
1H-Indole-3-carboxaldehyde: A derivative with different functional groups, used in various chemical syntheses
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
827024-90-8 |
|---|---|
Formule moléculaire |
C16H19NO5 |
Poids moléculaire |
305.32 g/mol |
Nom IUPAC |
ethyl 2-(1-acetyl-4,6-dimethoxyindol-3-yl)acetate |
InChI |
InChI=1S/C16H19NO5/c1-5-22-15(19)6-11-9-17(10(2)18)13-7-12(20-3)8-14(21-4)16(11)13/h7-9H,5-6H2,1-4H3 |
Clé InChI |
FKTZAFXFJJUZPQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CN(C2=C1C(=CC(=C2)OC)OC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methanesulfonic acid;2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole](/img/structure/B14205510.png)
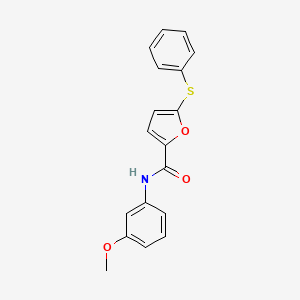
![{5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}benzene](/img/structure/B14205519.png)

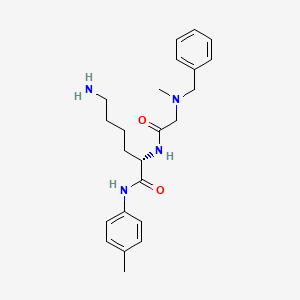


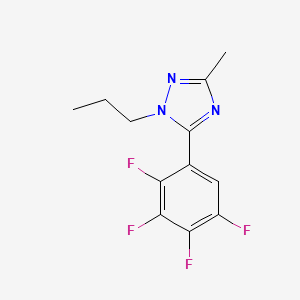
![3-[(2-chlorophenyl)amino]-4H-1,2,4-benzothiadiazin-5-ol 1,1-dioxide](/img/structure/B14205551.png)

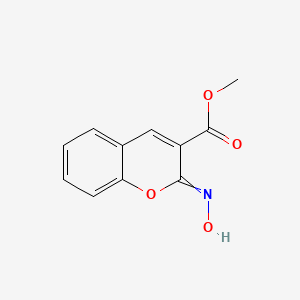
![D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14205575.png)

